molecular formula C10H15ClN2OS B5623014 2-amino-N-phenyl-4-sulfanylbutanamide;hydrochloride

2-amino-N-phenyl-4-sulfanylbutanamide;hydrochloride

Cat. No.: B5623014
M. Wt: 246.76 g/mol
InChI Key: FGLLQTNPINEWNH-UHFFFAOYSA-N
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Description

2-amino-N-phenyl-4-sulfanylbutanamide;hydrochloride is a chemical compound with a unique structure that includes an amino group, a phenyl group, and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-phenyl-4-sulfanylbutanamide;hydrochloride typically involves multi-step organic reactions. One common method includes the reaction of 2-amino-4-sulfanylbutanoic acid with aniline under acidic conditions to form the desired amide. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-phenyl-4-sulfanylbutanamide;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form corresponding amines or thiols using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, alkoxides, thiolates.

Major Products Formed

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines, thiols.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-amino-N-phenyl-4-sulfanylbutanamide;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-amino-N-phenyl-4-sulfanylbutanamide;hydrochloride involves its interaction with specific molecular targets. The amino and sulfanyl groups can form hydrogen bonds and interact with active sites of enzymes or receptors, modulating their activity. The phenyl group can enhance the compound’s binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    2-amino-4-sulfanylbutanoic acid: Lacks the phenyl group, which may reduce its binding affinity and specificity.

    N-phenyl-4-sulfanylbutanamide: Lacks the amino group, which may affect its reactivity and interaction with biological targets.

    4-sulfanylbutanamide: Lacks both the amino and phenyl groups, making it less versatile in chemical reactions and biological interactions.

Uniqueness

2-amino-N-phenyl-4-sulfanylbutanamide;hydrochloride is unique due to the presence of both amino and phenyl groups, which enhance its reactivity and binding properties. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-amino-N-phenyl-4-sulfanylbutanamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2OS.ClH/c11-9(6-7-14)10(13)12-8-4-2-1-3-5-8;/h1-5,9,14H,6-7,11H2,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGLLQTNPINEWNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C(CCS)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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